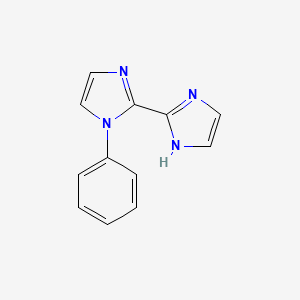
1-Phenyl-2,2'-bi-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2,2’-bi-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a phenyl group. Imidazoles are a class of compounds known for their diverse biological and chemical properties. The presence of the phenyl group enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,2’-bi-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 1-Phenyl-2,2’-bi-1H-imidazole often employs high-yield synthetic routes that can be scaled up efficiently. These methods include the use of continuous flow reactors and catalytic processes that ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
1-Phenyl-2,2’-bi-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .
科学的研究の応用
1-Phenyl-2,2’-bi-1H-imidazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Phenyl-2,2’-bi-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-Phenylimidazole: Similar in structure but lacks the bi-imidazole linkage.
2-Phenylimidazole: Another closely related compound with the phenyl group at a different position.
Benzimidazole: Contains a fused benzene ring instead of a phenyl group attached to the imidazole ring.
Uniqueness
1-Phenyl-2,2’-bi-1H-imidazole is unique due to its bi-imidazole structure, which imparts distinct chemical and biological properties. This structure allows for more versatile interactions with molecular targets and enhances its stability and reactivity compared to other imidazole derivatives .
生物活性
1-Phenyl-2,2'-bi-1H-imidazole is a heterocyclic compound characterized by its unique bi-imidazole structure, which enhances its stability and reactivity. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
This compound is synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it a versatile compound in both chemistry and biology.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound showed activity against both Gram-positive and Gram-negative bacteria. Notably, the Minimum Inhibitory Concentration (MIC) values demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with MIC values as low as 3.12 µg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, one study reported that derivatives of this compound could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis via caspase activation.
Case Study: Anticancer Mechanism
In a recent investigation, a derivative of this compound was found to target specific signaling pathways involved in cancer progression. The study highlighted its ability to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation in many cancers.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites.
- Receptor Interaction : It modulates signal transduction pathways by interacting with cellular receptors.
- Biofilm Inhibition : Studies have shown that it can significantly inhibit biofilm formation in bacterial strains .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds such as phenylimidazoles and benzimidazoles:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 1-Phenylimidazole | Monomer | Moderate antimicrobial |
| Benzimidazole | Fused benzene ring | Antiparasitic |
| This compound | Bi-imidazole | Broad-spectrum antimicrobial & anticancer |
特性
CAS番号 |
935547-74-3 |
|---|---|
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC名 |
2-(1H-imidazol-2-yl)-1-phenylimidazole |
InChI |
InChI=1S/C12H10N4/c1-2-4-10(5-3-1)16-9-8-15-12(16)11-13-6-7-14-11/h1-9H,(H,13,14) |
InChIキー |
PKCDGHJFFNVCFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=CN=C2C3=NC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















